1-Amino-N-(thiophen-2-ylmethyl)cyclopentane-1-carboxamide hydrochloride
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Overview
Description
1-Amino-N-(thiophen-2-ylmethyl)cyclopentane-1-carboxamide hydrochloride is a chemical compound with a molecular formula of C12H18ClN2OS. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a cyclopentane ring substituted with an amino group, a thiophen-2-ylmethyl group, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-N-(thiophen-2-ylmethyl)cyclopentane-1-carboxamide hydrochloride typically involves the amidation of a carboxylic acid substrate with an amine. One common method is the catalytic amidation of carboxylic acids, which can be achieved using various catalysts and reagents. For example, the carboxylic acid can be activated using an anhydride, acyl imidazole, or acyl halide, followed by reaction with the amine to form the desired amide .
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-N-(thiophen-2-ylmethyl)cyclopentane-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted amides or other derivatives.
Scientific Research Applications
1-Amino-N-(thiophen-2-ylmethyl)cyclopentane-1-carboxamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Amino-N-(thiophen-2-ylmethyl)cyclopentane-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1-Amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide hydrochloride
- 1-Amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide
Comparison: Compared to its cyclohexane analogs, 1-Amino-N-(thiophen-2-ylmethyl)cyclopentane-1-carboxamide hydrochloride features a cyclopentane ring, which may impart different steric and electronic properties. These differences can influence the compound’s reactivity, biological activity, and overall performance in various applications .
Properties
Molecular Formula |
C11H16N2OS |
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Molecular Weight |
224.32 g/mol |
IUPAC Name |
1-amino-N-(thiophen-2-ylmethyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C11H16N2OS/c12-11(5-1-2-6-11)10(14)13-8-9-4-3-7-15-9/h3-4,7H,1-2,5-6,8,12H2,(H,13,14) |
InChI Key |
LDXBSFSGHLQVDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=O)NCC2=CC=CS2)N |
Origin of Product |
United States |
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